5-(Chloromethyl)-4,5-dihydro-1,2,4-triazol-3-one
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Overview
Description
5-Chloromethyl-2h-[1,2,4]triazol-3-ol is a chemical compound with the molecular formula C3H4ClN3O and a molecular weight of 133.54 g/mol . It is a white solid that is soluble in methanol and has a melting point of 199°C . This compound is used as an intermediate in the synthesis of various pharmaceuticals, including antiemetic drugs like Aprepitant and Fosaprepitant .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloromethyl-2h-[1,2,4]triazol-3-ol typically involves the reaction of 3-amino-1,2,4-triazole with chloromethyl methyl ether in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions, and the product is isolated by crystallization.
Industrial Production Methods
Industrial production of 5-Chloromethyl-2h-[1,2,4]triazol-3-ol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Chloromethyl-2h-[1,2,4]triazol-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, such as amines and thiols, to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form triazole derivatives with different oxidation states.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Major Products Formed
Substitution Reactions: Derivatives such as 5-aminomethyl-2h-[1,2,4]triazol-3-ol and 5-thiomethyl-2h-[1,2,4]triazol-3-ol.
Oxidation Reactions: Various triazole derivatives with different oxidation states.
Scientific Research Applications
5-Chloromethyl-2h-[1,2,4]triazol-3-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Chloromethyl-2h-[1,2,4]triazol-3-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The specific pathways involved depend on the biological context and the target molecule .
Comparison with Similar Compounds
Similar Compounds
5-Chloromethyl-2H-1,2,4-triazolin-3-one: Another triazole derivative used as an intermediate in pharmaceutical synthesis.
3-Chloromethyl-1,2,4-triazol-5-one: Similar structure but different functional groups, used in organic synthesis.
Uniqueness
5-Chloromethyl-2h-[1,2,4]triazol-3-ol is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and form diverse derivatives. Its use as an intermediate in the synthesis of important pharmaceuticals highlights its significance in medicinal chemistry .
Properties
Molecular Formula |
C3H4ClN3O |
---|---|
Molecular Weight |
133.54 g/mol |
IUPAC Name |
3-(chloromethyl)-3,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C3H4ClN3O/c4-1-2-5-3(8)7-6-2/h2H,1H2,(H,5,8) |
InChI Key |
QRNGMDKOPCBMBP-UHFFFAOYSA-N |
Canonical SMILES |
C(C1NC(=O)N=N1)Cl |
Origin of Product |
United States |
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